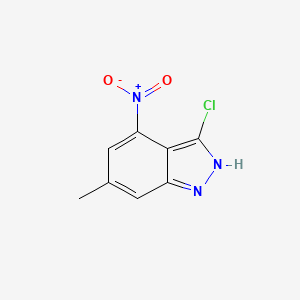
Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide
Overview
Description
Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide: is a chemical compound with the molecular formula C20H15F6N2OP . It is known for its unique structural properties, which include the presence of both amino and trifluoromethyl groups attached to a phenylphosphine oxide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide typically involves a multi-step process. One common method includes the Williamson reaction followed by hydrogenation . The Williamson reaction is used to form the ether linkage, and hydrogenation is employed to reduce any intermediate compounds to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of stoichiometric quantities of the starting materials, such as 3-aminophenol and 3,5-di(trifluoromethyl)phenylphosphine oxide, in a controlled environment. The reaction is often carried out in a solvent like N,N-dimethylacetamide under a nitrogen atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Types of Reactions: Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with different oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of derivatives with modified amino groups .
Scientific Research Applications
Chemistry: In chemistry, Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide is used as a building block for the synthesis of polyimides . These polyimides are known for their excellent thermal stability, mechanical properties, and resistance to chemical degradation .
Biology and Medicine: While its direct applications in biology and medicine are less common, the compound’s derivatives may be explored for potential use in drug delivery systems and biocompatible materials .
Industry: In the industrial sector, this compound is valuable for the production of high-performance polymers used in aerospace, electronics, and other advanced technologies. Its incorporation into polyimides enhances the material’s properties, making it suitable for demanding applications .
Mechanism of Action
The mechanism by which Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide exerts its effects is primarily related to its ability to form strong covalent bonds with other molecules. The presence of amino groups allows for hydrogen bonding and electrostatic interactions , while the trifluoromethyl groups contribute to the compound’s hydrophobicity and chemical stability .
Comparison with Similar Compounds
- Bis(4-aminophenyl) phenylphosphine oxide
- Bis(3-aminophenyl) methylphosphine oxide
- Bis(4-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide
Uniqueness: Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide is unique due to the combination of amino and trifluoromethyl groups attached to the phenylphosphine oxide core. This unique structure imparts distinct properties such as enhanced thermal stability , chemical resistance , and mechanical strength , making it superior for specific applications compared to its analogs .
Properties
IUPAC Name |
3-[(3-aminophenyl)-[3,5-bis(trifluoromethyl)phenyl]phosphoryl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6N2OP/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)30(29,16-5-1-3-14(27)10-16)17-6-2-4-15(28)11-17/h1-11H,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEFYZJAXKOCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630871 | |
| Record name | 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299176-31-1 | |
| Record name | 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613678.png)

![3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613681.png)
